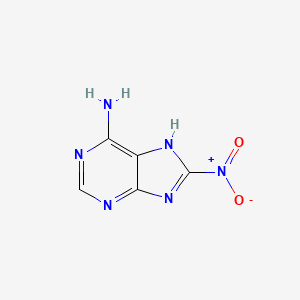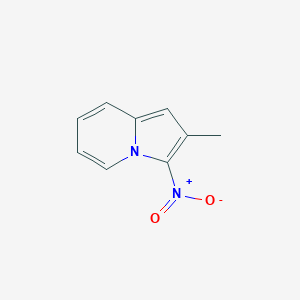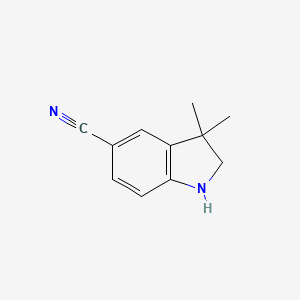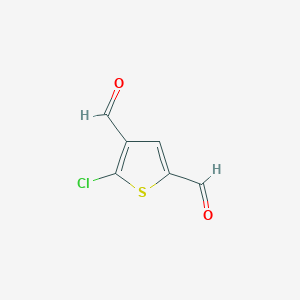![molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0](/img/structure/B11913159.png)
[1,2]Oxazolo[3,4-C]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2]Oxazolo[3,4-C]quinoline is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with oxazole-forming reagents. For example, a three-component reaction involving acridin-1,2-dione derivatives, aldehydes, and ammonium acetate in N,N-dimethylformamide (DMF) under microwave irradiation has been reported to yield oxazolo[3,4-C]quinoline derivatives . Another approach involves the use of isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above could potentially be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
[1,2]Oxazolo[3,4-C]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like DMF, ethanol, and acetic acid, and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated oxazoloquinoline compounds, and other fused heterocyclic systems. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological studies due to its ability to interact with various enzymes and receptors.
Medicine: Derivatives of [1,2]Oxazolo[3,4-C]quinoline have been investigated for their potential as anticancer, antibacterial, and antiviral agents
作用机制
The mechanism of action of [1,2]Oxazolo[3,4-C]quinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The compound’s ability to form non-covalent interactions with biological molecules is a key factor in its mechanism of action .
相似化合物的比较
Similar Compounds
Similar compounds to [1,2]Oxazolo[3,4-C]quinoline include other fused heterocyclic systems such as:
[1,2,4]Oxadiazoles: These compounds also feature a fused ring system and exhibit similar biological activities.
Quinoline-2,4-diones: These compounds share the quinoline core and have been studied for their pharmaceutical applications.
Thiazolo[3,2-a]quinolines: These compounds have a similar fused ring structure and are known for their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds. Additionally, the versatility in its synthetic routes and the potential for functionalization make it a valuable compound for further research and development.
属性
CAS 编号 |
232-94-0 |
|---|---|
分子式 |
C10H6N2O |
分子量 |
170.17 g/mol |
IUPAC 名称 |
[1,2]oxazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H |
InChI 键 |
PPWRLAMDBATQMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CON=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)





